molecular formula C9H9ClN2O5 B048759 Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate CAS No. 457947-61-4

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate

Cat. No.: B048759
CAS No.: 457947-61-4
M. Wt: 260.63 g/mol
InChI Key: IHQKJDKMQBJBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C9H9ClN2O5 It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the nitration of methyl 4-amino-5-chloro-2-methoxybenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-chloro-5-nitrobenzoate
  • 2-Chloro-3-fluoro-6-nitroaniline
  • 2-Chloro-4-methyl-6-nitroaniline
  • 2-Chloro-4-fluoro-6-nitroaniline

Uniqueness

Methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-amino-5-chloro-2-methoxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O5/c1-16-8-4(9(13)17-2)3-5(10)6(11)7(8)12(14)15/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQKJDKMQBJBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1C(=O)OC)Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477514
Record name 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457947-61-4
Record name 4-Amino-5-chloro-2-methoxy-3-nitro-benzoic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 11 (6.2 g, 20.5 mmol) was dissolved in methanol (70 mL), H2SO4 concentrated (4 mL) was added and the solution heated to reflux for 9 h. After cooling to r.t., the mixture was poured into ice (600 mL) and the precipitate formed was collected by filtration. Drying under hv gave 5.0 g (94%) of 12 as a yellow solid. Data of 12: Rf 0.85 (hexane/EtOAc 1:4). 1H NMR (300 MHz, DMSO-d6): δ 3.77 (s, 6H), 6.85 (brs, 2H), 7.82 (s, 1H). 13C NMR (75 MHz, DMSO-d6): δ 52.80, 64.68, 110.40, 114.21, 133.80, 142.29, 153.60, 163.48. MS (ESI): m/z (rel intensity) 261 (100). HRMS (FAB): m/z calcd for C9H9N2O5Cl, 260.0200; found, 260.0197.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.